7-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL
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Overview
Description
7-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL is a chemical compound with the molecular formula C12H10F6O3 and a molecular weight of 316.2 g/mol . This compound belongs to the class of chroman derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 7-methoxychroman-4-one with trifluoromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction may produce chromanol derivatives .
Scientific Research Applications
7-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2,5-bis(trifluoromethyl)phenol: Similar in structure but differs in the position of the methoxy and trifluoromethyl groups.
7-Methoxy-4-(trifluoromethyl)coumarin: Another related compound with a different core structure.
Uniqueness
7-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL is unique due to its specific substitution pattern and the presence of two trifluoromethyl groups, which impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H10F6O3 |
---|---|
Molecular Weight |
316.20 g/mol |
IUPAC Name |
7-methoxy-2,2-bis(trifluoromethyl)-3,4-dihydrochromen-4-ol |
InChI |
InChI=1S/C12H10F6O3/c1-20-6-2-3-7-8(19)5-10(11(13,14)15,12(16,17)18)21-9(7)4-6/h2-4,8,19H,5H2,1H3 |
InChI Key |
KIEIHBKSVXFHMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(O2)(C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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